

BDP R6G Amine Hydrochloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: BDP R6G amine hydrochloride

Cat. No.: B15599907

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This technical guide provides an in-depth overview of the core characteristics and applications of the fluorophore **BDP R6G amine hydrochloride**. Designed for researchers, scientists, and drug development professionals, this document details the spectral properties, bioconjugation methodologies, and applications in cellular analysis, complete with experimental protocols and troubleshooting guidance.

Core Fluorophore Characteristics

BDP R6G amine hydrochloride is a bright and photostable borondipyrromethene (BODIPY) dye. Its spectral characteristics are similar to those of Rhodamine 6G (R6G), making it a suitable alternative for various fluorescence-based assays. The presence of a primary amine group allows for its covalent conjugation to a wide range of biomolecules.

Physicochemical and Spectral Properties

A summary of the key quantitative data for **BDP R6G amine hydrochloride** is presented in the table below for easy reference and comparison.

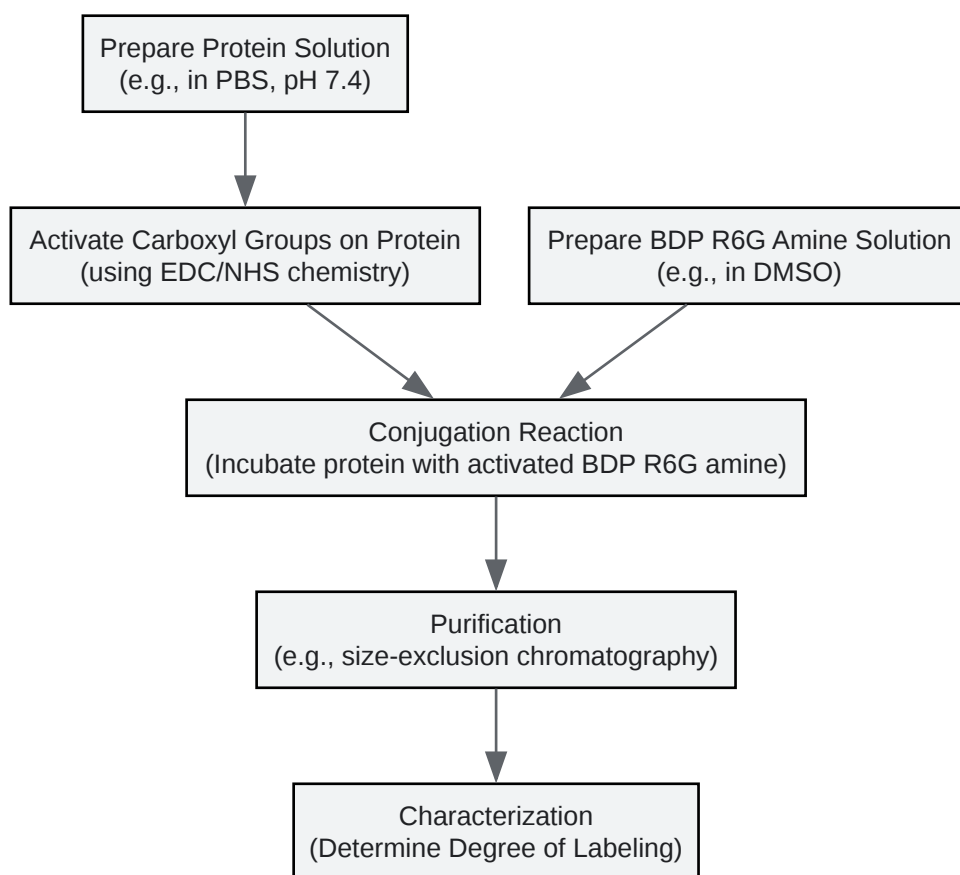
Property	Value	Reference(s)
Chemical Name	BDP R6G amine hydrochloride	[1][2]
Molecular Formula	C ₂₄ H ₃₀ BClF ₂ N ₄ O	[1]
Molecular Weight	474.78 g/mol	[1]
Appearance	Orange to brown solid	[1]
Solubility	Good in DMF, DMSO, alcohols	[1]
Excitation Maximum (λ _{ex})	530 nm	[1]
Emission Maximum (λ _{em})	548 nm	[1]
Molar Extinction Coefficient (ε)	76,000 cm ⁻¹ M ⁻¹	[3]
Quantum Yield (Φ)	0.96	[1][3]
Photostability	High	[3]
pH Sensitivity	Little pH dependence	[3]

Bioconjugation and Experimental Protocols

The primary amine group on **BDP R6G amine hydrochloride** serves as a reactive handle for conjugation to various functional groups on biomolecules, most commonly carboxyl groups and N-hydroxysuccinimidyl (NHS) esters on proteins, antibodies, and peptides.

General Workflow for Protein Labeling

The following diagram illustrates the general workflow for conjugating **BDP R6G amine hydrochloride** to a target protein.



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Caption: General workflow for protein labeling with **BDP R6G amine hydrochloride**.

Detailed Protocol for Protein Labeling via EDC/NHS Chemistry

This protocol provides a step-by-step guide for conjugating **BDP R6G amine hydrochloride** to a protein containing accessible carboxyl groups.

Materials:

- **BDP R6G amine hydrochloride**
- Protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Purification column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure:

- Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
- Fluorophore Preparation: Immediately before use, dissolve **BDP R6G amine hydrochloride** in anhydrous DMSO to a concentration of 10 mg/mL.
- Activation of Protein:
 - Add a 100-fold molar excess of EDC to the protein solution.
 - Add a 200-fold molar excess of NHS to the protein solution.
 - Incubate for 15-30 minutes at room temperature with gentle stirring.
- Conjugation:
 - Add the dissolved **BDP R6G amine hydrochloride** to the activated protein solution. A molar ratio of 10:1 (fluorophore:protein) is a good starting point for optimization.
 - Incubate for 2-4 hours at room temperature, protected from light, with gentle stirring.
- Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.

- **Purification:** Separate the labeled protein from unreacted fluorophore and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the conjugated protein.
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 530 nm (for BDP R6G).

Troubleshooting:

Issue	Possible Cause	Suggested Solution
Low Degree of Labeling	Inactive EDC/NHS	Use fresh, high-quality EDC and NHS.
Inefficient activation	Optimize pH of the reaction buffer (pH 4.5-6.0 for carboxyl activation).	
Insufficient fluorophore	Increase the molar ratio of BDP R6G amine to protein.	
Protein Precipitation	High concentration of organic solvent	Ensure the final concentration of DMSO is low (<10%).
Over-labeling	Decrease the molar ratio of fluorophore to protein.	
Low Fluorescence Signal	Quenching due to high DOL	Optimize for a lower DOL.
Photobleaching	Protect the sample from light during incubation and storage.	

Applications in Cellular Analysis

BDP R6G amine-labeled biomolecules are valuable tools for various cellular analysis techniques, including fluorescence microscopy and flow cytometry.

Fluorescence Microscopy Protocol for Stained Cells

This protocol outlines a general procedure for imaging cells stained with a BDP R6G amine-labeled antibody.

Materials:

- Cells cultured on coverslips or in imaging dishes
- BDP R6G amine-labeled antibody
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Antifade mounting medium
- Fluorescence microscope with appropriate filters

Procedure:

- Cell Culture and Fixation:
 - Culture cells to the desired confluency.
 - Wash cells twice with PBS.
 - Fix cells with Fixation Buffer for 15-20 minutes at room temperature.
 - Wash cells three times with PBS.
- Permeabilization (for intracellular targets):
 - Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.
 - Wash cells three times with PBS.

- Blocking:
 - Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
- Antibody Staining:
 - Dilute the BDP R6G amine-labeled antibody to the predetermined optimal concentration in Blocking Buffer.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Washing:
 - Wash the cells three times with PBS to remove unbound antibody.
- Mounting and Imaging:
 - Mount the coverslip onto a microscope slide using an antifade mounting medium.
 - Image the cells using a fluorescence microscope with filter sets appropriate for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm).

Flow Cytometry Protocol

This protocol describes the use of a BDP R6G amine-labeled antibody for staining cells for flow cytometry analysis.

Materials:

- Cell suspension
- BDP R6G amine-labeled antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Flow cytometer

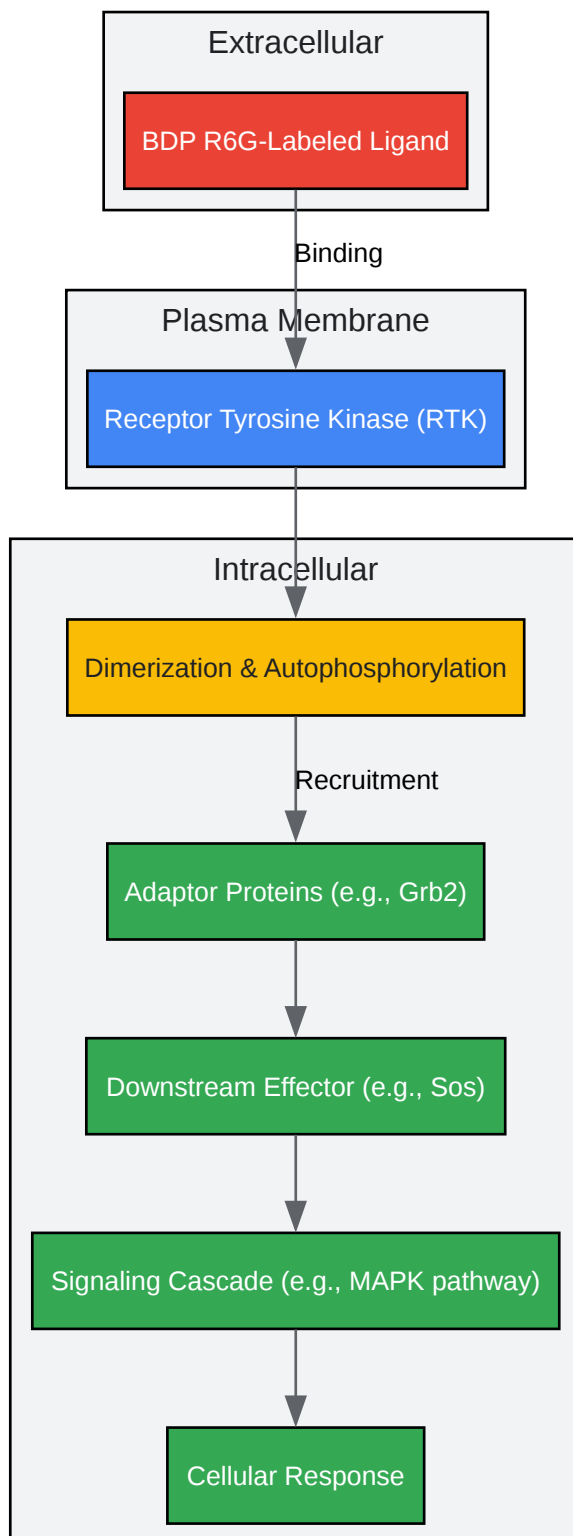
Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Blocking (Optional):
 - To block non-specific binding, incubate cells with an Fc receptor blocking antibody for 10-15 minutes on ice.
- Antibody Staining:
 - Add the optimal concentration of the BDP R6G amine-labeled antibody to the cell suspension.
 - Incubate for 30-60 minutes on ice in the dark.
- Washing:
 - Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation (e.g., $300 \times g$ for 5 minutes).
- Resuspension and Analysis:
 - Resuspend the cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.
 - Analyze the cells on a flow cytometer equipped with a laser and detectors suitable for BDP R6G excitation and emission.

Visualizing Signaling Pathways

Fluorescently labeled ligands or antibodies are powerful tools for studying signal transduction pathways. For instance, a BDP R6G amine-labeled ligand can be used to visualize receptor-ligand binding, internalization, and downstream signaling events.

The following diagram depicts a generic receptor tyrosine kinase (RTK) signaling pathway that can be investigated using a BDP R6G amine-labeled ligand.



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Caption: Generic RTK signaling pathway initiated by a fluorescently labeled ligand.

By tracking the fluorescence of the BDP R6G-labeled ligand, researchers can monitor its binding to the RTK on the cell surface, followed by receptor dimerization, internalization, and the initiation of downstream signaling cascades, ultimately leading to a specific cellular response.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35] This allows for the spatiotemporal analysis of signaling events in live cells.

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